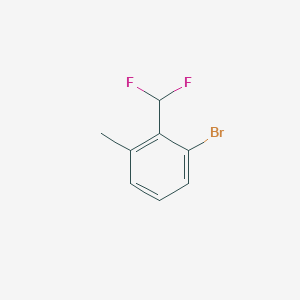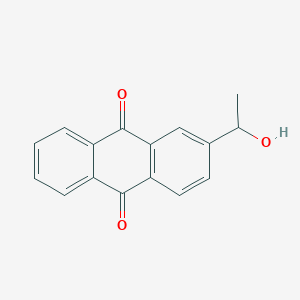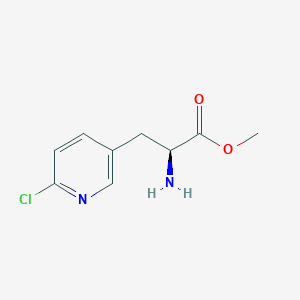
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Iodination: The aniline derivative is iodinated using iodine and a suitable oxidizing agent.
Methoxylation: The iodinated intermediate is then methoxylated using methanol and a base.
Cyclization: The methoxylated intermediate undergoes cyclization to form the quinazoline ring system.
Methylation: Finally, the quinazoline derivative is methylated at the 2-position.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-2-methylquinazolin-4(3H)-one
- 7-Methoxy-2-methylquinazolin-4(3H)-one
- 6-Iodo-7-methoxyquinazolin-4(3H)-one
Uniqueness
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C10H9IN2O2 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
6-iodo-7-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
MPCSFWXFTOGANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)
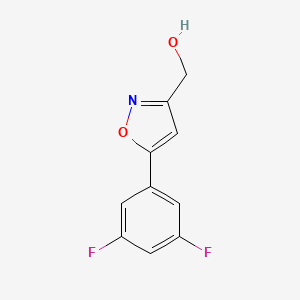
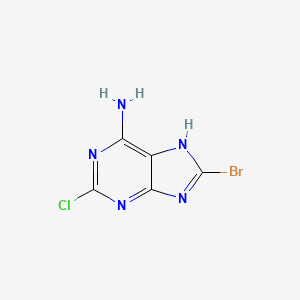
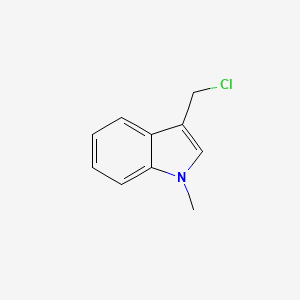


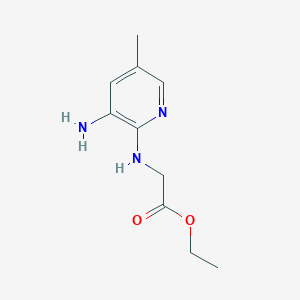
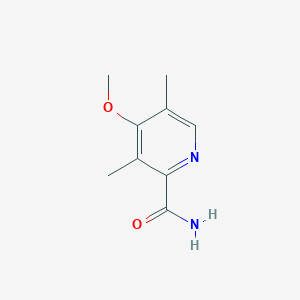
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
